molecular formula C9H9ClO3 B3003679 (3-Methoxyphenyl)methyl chloroformate CAS No. 81228-89-9

(3-Methoxyphenyl)methyl chloroformate

Cat. No.: B3003679
CAS No.: 81228-89-9
M. Wt: 200.62
InChI Key: DTLMHWUBPMDABT-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)methyl chloroformate: is an organic compound with the molecular formula C9H9ClO3. It is also known by its IUPAC name, 3-methoxybenzyl carbonochloridate. This compound is a colorless to pale yellow liquid and is primarily used as a reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Methoxyphenyl)methyl chloroformate can be synthesized through the reaction of 3-methoxybenzyl alcohol with phosgene (COCl2). The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of 3-methoxybenzyl alcohol and phosgene into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (3-Methoxyphenyl)methyl chloroformate primarily undergoes nucleophilic substitution reactions. It can react with various nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates .

Common Reagents and Conditions:

    Amines: Reacts with primary or secondary amines to form carbamates.

    Alcohols: Reacts with alcohols to form carbonates.

    Thiols: Reacts with thiols to form thiocarbonates.

Major Products Formed:

Scientific Research Applications

Chemistry: (3-Methoxyphenyl)methyl chloroformate is used as a protecting group for amines and alcohols in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides. It can introduce methoxybenzyl groups into biomolecules, which can be useful for studying protein-protein interactions and enzyme mechanisms .

Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates. It helps in the preparation of various drug candidates by protecting reactive functional groups during the synthesis process .

Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and polymers. It serves as a key intermediate in the synthesis of various industrial chemicals .

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)methyl chloroformate involves the formation of a reactive intermediate, which can then react with nucleophiles. The chloroformate group (-COCl) is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful for introducing protective groups or modifying biomolecules .

Comparison with Similar Compounds

Uniqueness: (3-Methoxyphenyl)methyl chloroformate is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the reactivity and selectivity of the compound in various chemical reactions. It can also affect the physical properties such as solubility and boiling point, making it distinct from other chloroformates .

Properties

IUPAC Name

(3-methoxyphenyl)methyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-8-4-2-3-7(5-8)6-13-9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLMHWUBPMDABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81228-89-9
Record name (3-methoxyphenyl)methyl chloroformate
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